8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

CAS No.: 1332530-97-8

Cat. No.: VC2682859

Molecular Formula: C16H12Cl2N2O

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332530-97-8 |

|---|---|

| Molecular Formula | C16H12Cl2N2O |

| Molecular Weight | 319.2 g/mol |

| IUPAC Name | 8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C16H11ClN2O.ClH/c1-10-4-2-6-12-13(16(17)20)8-14(19-15(10)12)11-5-3-7-18-9-11;/h2-9H,1H3;1H |

| Standard InChI Key | VTIMRIZAMFULCR-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Basic Identification

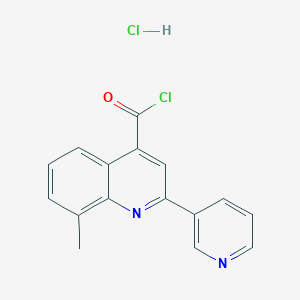

8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a quinoline derivative characterized by a methyl group at the 8-position, a pyridin-3-yl substituent at the 2-position, and a carbonyl chloride functional group at the 4-position, with an additional hydrochloride salt formation. This compound is registered in various chemical databases with specific identifiers that facilitate its tracking and classification in scientific literature. The compound is cataloged with the CAS Registry Number 1332530-97-8, which serves as its unique identifier in chemical databases and regulatory documentation worldwide . Alternative registry numbers including 1203061-38-4 have also been associated with this compound in certain chemical databases, reflecting its presence across multiple cataloging systems .

Molecular Structure and Composition

The molecular structure of 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride consists of a fused bicyclic quinoline core with multiple functional groups strategically positioned to influence its reactivity and biological interactions. The compound's structure incorporates a pyridine ring connected at the 3-position to the 2-position of the quinoline system, creating a complex heterocyclic arrangement. The molecular formula of the compound is C₁₆H₁₂Cl₂N₂O, which corresponds to its structural composition featuring 16 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . This formula reflects the quinoline and pyridine heterocycles, the methyl substituent, the carbonyl chloride group, and the hydrochloride salt component.

Nomenclature and Synonyms

The compound is known by several synonyms and alternative names in scientific literature and commercial catalogs, reflecting various naming conventions and linguistic adaptations. These include:

Table 1: Nomenclature and Synonyms

| Systematic Name | Alternative Names | Language Variations |

|---|---|---|

| 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | 8-methyl-2-(3-pyridyl)quinoline-4-carbonyl chloride;hydrochloride | - |

| 4-Quinolinecarbonyl chloride, 8-methyl-2-(3-pyridinyl)-, hydrochloride (1:1) | 8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride | Chlorure de 8-méthyl-2-(3-pyridinyl)-4-quinoléinecarbonyle, chlorhydrate (1:1) [French] |

| - | 8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) | 8-Methyl-2-(3-pyridinyl)-4-chinolincarbonylchloridhydrochlorid (1:1) [German] |

These various nomenclature forms reflect the compound's structure according to different chemical naming conventions and linguistic adaptations in the international scientific community .

Physicochemical Properties

Physical Constants and Measurements

The physical properties of 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride include several important parameters that characterize its behavior in various environments and conditions. The compound has a precise molecular weight of 319.2 g/mol as reported in chemical databases, with a more specific average mass of 319.185 g/mol and a monoisotopic mass of 318.032668 g/mol as determined by high-resolution mass spectrometry . These mass specifications are critical for analytical identification and purity assessment of the compound in research applications.

Table 2: Physical Properties

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Weight | 319.2 g/mol | Calculated from atomic weights |

| Average Mass | 319.185 g/mol | Mass spectrometry measurements |

| Monoisotopic Mass | 318.032668 g/mol | High-resolution mass spectrometry |

| Density | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Flash Point | Not available | - |

Despite the availability of precise molecular weight data, significant gaps exist in the experimental characterization of this compound, as evidenced by the lack of reported values for density, melting point, boiling point, and flash point in current chemical databases .

Solubility and Stability Characteristics

Synthetic Methods and Preparation

Reaction Mechanisms and Transformations

The reactivity of 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is primarily determined by its functional groups, particularly the carbonyl chloride moiety which serves as an activated acylating agent. This functionality makes the compound valuable as a synthetic intermediate in the preparation of various derivatives including amides, esters, and other carbonyl-containing compounds. The carbonyl chloride group readily undergoes nucleophilic acyl substitution reactions with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters, respectively.

These transformation reactions typically follow well-established mechanisms in organic chemistry:

-

Nucleophilic attack at the carbonyl carbon

-

Formation of a tetrahedral intermediate

-

Elimination of the chloride leaving group

-

Formation of the new carbonyl-containing product

The compound's reactivity is further influenced by the electronic effects of the quinoline system and the pyridine ring, which affect the electrophilicity of the carbonyl carbon and consequently the rate and selectivity of nucleophilic substitution reactions.

Applications and Research Significance

Role in Chemical Synthesis

8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride serves as a valuable building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds with potential biological activity. Its structural features make it especially useful for constructing molecules that incorporate quinoline and pyridine motifs, which are prevalent in many pharmaceutical compounds. The carbonyl chloride functionality provides a convenient handle for further derivatization through nucleophilic acyl substitution reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship studies.

The compound can be utilized in convergent synthetic strategies where complex molecular architectures are assembled from pre-functionalized building blocks. This approach is particularly valuable in medicinal chemistry, where rapid access to structurally diverse compounds is essential for exploring chemical space and identifying potential therapeutic agents. The presence of multiple nitrogen-containing heterocycles in the structure also makes it suitable for the synthesis of metal-chelating agents and coordination compounds with applications in catalysis and materials science.

Analytical Characterization and Identification

Spectroscopic Properties and Identification

The identification and characterization of 8-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride can be accomplished through various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, would reveal the characteristic signals of the aromatic protons and carbons in the quinoline and pyridine rings, as well as the methyl group and carbonyl carbon. Mass spectrometry provides precise molecular weight confirmation, with the monoisotopic mass of 318.032668 serving as a definitive identifier in high-resolution mass spectrometric analysis .

Infrared (IR) spectroscopy would display characteristic absorption bands for the carbonyl group (typically around 1750-1800 cm⁻¹ for acid chlorides) and aromatic C=C and C=N stretching vibrations. X-ray crystallography, when applicable, provides definitive structural confirmation through three-dimensional spatial arrangement determination of atoms within the crystal lattice.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume